Ethyl 4-((6,7-dimethoxy-2-(4-(morpholinosulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
ETHYL 4-({6,7-DIMETHOXY-2-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydroisoquinoline core, a morpholine sulfonyl group, and a benzoate ester, making it a subject of interest for researchers.
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, particularly targeting the carbonyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of ETHYL 4-({6,7-DIMETHOXY-2-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar compounds to ETHYL 4-({6,7-DIMETHOXY-2-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE include other tetrahydroisoquinoline derivatives and morpholine-containing compounds. These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities. Examples include:
- Tetrahydroisoquinoline derivatives with different substituents on the aromatic ring.
- Morpholine-containing compounds with variations in the sulfonyl group or ester linkage .
Properties
Molecular Formula |
C32H36N2O9S |
---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(4-morpholin-4-ylsulfonylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C32H36N2O9S/c1-4-42-32(36)23-5-9-25(10-6-23)43-21-28-27-20-30(40-3)29(39-2)19-24(27)13-14-34(28)31(35)22-7-11-26(12-8-22)44(37,38)33-15-17-41-18-16-33/h5-12,19-20,28H,4,13-18,21H2,1-3H3 |
InChI Key |
RUOWKTVXOQRKBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC)OC |
Origin of Product |
United States |
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